3-Butylidene-1-methylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylidene-1-methylcyclopent-1-ene is an organic compound with the molecular formula C10H16 It is a cyclopentene derivative featuring a butylidene group at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-1-methylcyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopent-1-ene with butylidene chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Butylidene-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions with reagents such as bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
3-Butylidene-1-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Butylidene-1-methylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways. For example, its oxidation products may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-sec-Butylidene-1-sec-butyl-1-cyclopentene
- 3-Methylcyclopent-1-ene
Comparison
3-Butylidene-1-methylcyclopent-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-sec-Butylidene-1-sec-butyl-1-cyclopentene, it has a different steric arrangement, affecting its reactivity and interaction with other molecules. Similarly, 3-Methylcyclopent-1-ene lacks the butylidene group, resulting in different chemical behavior and applications .
Properties
CAS No. |
184687-63-6 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-butylidene-1-methylcyclopentene |
InChI |
InChI=1S/C10H16/c1-3-4-5-10-7-6-9(2)8-10/h5,8H,3-4,6-7H2,1-2H3 |
InChI Key |
JCSWONZTCXYFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CCC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.